Acetrizoesäure
Übersicht
Beschreibung
Irsogladin ist ein Phosphodiesterase-Hemmer, der hauptsächlich als Antiulkusmittel eingesetzt wird. Es ist bekannt für seine schleimhautprotektiven Eigenschaften, die bei der Behandlung von Magengeschwüren und akuter Gastritis helfen . Die chemische Formel der Verbindung lautet C9H7Cl2N5 und ihre molare Masse beträgt 256,09 g/mol .
Wissenschaftliche Forschungsanwendungen
Irsogladin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Phosphodiesterase-Hemmer betreffen.
Biologie: Irsogladin wird auf seine Auswirkungen auf die Zellkommunikation und den Schleimhautschutz untersucht.
Medizin: Es wird hauptsächlich zur Behandlung von Magengeschwüren und Gastritis eingesetzt.
Industrie: Die Stabilität und Wirksamkeit von Irsogladin machen es in pharmazeutischen Formulierungen wertvoll.
Wirkmechanismus
Irsogladin erhöht den intrazellulären Gehalt an zyklischem Adenosin-3’,5’-Monophosphat (cAMP), indem es nicht-selektiv Phosphodiesterase-Isoenzyme hemmt. Diese Wirkung führt zu einer gastrischen Zytoprotektion, die zum Teil durch endogenes Stickstoffmonoxid vermittelt wird. Die Verbindung erleichtert auch die Gap-Junction-Interzellulärkommunikation und hemmt die Bildung von reaktivem Sauerstoff .
Wirkmechanismus
Target of Action
The primary target of Acetrizoic acid is the X-ray imaging process . It is used as an iodinated contrast medium for X-ray imaging .
Mode of Action
Acetrizoic acid contains iodine, which has a high atomic density . This property allows it to attenuate X-rays within the diagnostic energy spectrum . As a result, Acetrizoic acid, being a water-soluble and reasonably safe iodinated contrast agent, can be intravenously administered for clinical applications .
Biochemical Pathways
The biochemical pathways affected by Acetrizoic acid are primarily related to the X-ray imaging process . The iodine atoms in the molecule readily absorb X-rays, which enhances the contrast in the imaging process .
Result of Action
The primary result of Acetrizoic acid’s action is the enhancement of contrast in X-ray imaging . This is achieved through the attenuation of X-rays by the iodine atoms in the Acetrizoic acid molecule .
Action Environment
The action of Acetrizoic acid is influenced by the environment in which it is administered. For instance, the plasma concentration of Acetrizoic acid can vary depending on the dose and injection rate . Additionally, certain body tissues, such as the brain, neural tissue, and testes, can limit the diffusion of Acetrizoic acid due to the presence of tight junctions .
Biochemische Analyse
Biochemical Properties
Acetrizoic acid presents the molecular formula of 3-acetamidol-2,4,6-triiodobenzoic acid . It is the first monomeric ionic compound used as an X-ray contrast agent . The three iodine atoms in the molecule readily absorb X-rays and are therefore responsible for its usability as a contrast medium .
Cellular Effects
After intravenous administration, Acetrizoic acid gets largely distributed in the extracellular fluid space . There are some exceptions to the diffusion, such as the brain, neural tissue and testes where the tight junctions do not allow extravascularization .
Molecular Mechanism
Iodine, a big component in Acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, Acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications .
Temporal Effects in Laboratory Settings
The majority of the administered dose of Acetrizoic acid remains unchanged . Radiographic agents like Acetrizoic agents present variations in the plasma concentration depending on the dose and injection rate .
Transport and Distribution
The radiographic agents such as Acetrizoic acid are carried free in plasma in which less than 5% of the injected dose is protein bound .
Vorbereitungsmethoden
Die Synthese von Irsogladin beinhaltet die Kondensationsreaktion von 2,5-Dichlorbenzonitril mit Dicyandiamid in Gegenwart eines Basenkatalysators in einem aprotischen polaren Lösungsmittel. Diese Reaktion liefert ein Zwischenprodukt, das dann zu Irsogladinmaleat umkristallisiert wird . Das industrielle Produktionsverfahren ist effizient, mit hoher Ausbeute und Reinheit, wodurch es für großtechnische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Irsogladin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Irsogladin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die Irsogladin betreffen, sind weniger häufig.
Substitution: Irsogladin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Chloratome.
Vergleich Mit ähnlichen Verbindungen
Irsogladin wird oft mit anderen schleimhautprotektiven Wirkstoffen wie Omeprazol und Gefarnat verglichen. Im Gegensatz zu Omeprazol, einem Protonenpumpenhemmer, wirkt Irsogladin durch die Steigerung von Schleimhaut-Schutzfaktoren. Gefarnat, ein weiteres Schleimhaut-Schutzmittel, ist in klinischen Studien weniger wirksam als Irsogladin . Ähnliche Verbindungen umfassen:
Omeprazol: Ein Protonenpumpenhemmer, der zur Reduzierung der Magensäure eingesetzt wird.
Gefarnat: Ein Schleimhaut-Schutzmittel mit geringerer Wirksamkeit im Vergleich zu Irsogladin.
Eigenschaften
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGSFBXBWBTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022549 | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85-36-9 | |
Record name | Acetrizoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetrizoic acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETRIAZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?
A1: Acetrizoic acid significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.
Q2: What are the adverse effects associated with the use of acetrizoic acid as a contrast agent?
A2: Acetrizoic acid, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the acetrizoic acid group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.
Q3: Has acetrizoic acid found applications beyond its role as a contrast agent?
A3: Interestingly, research has explored the use of acetrizoic acid in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting acetrizoic acid into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []
Q4: What analytical techniques are employed for the detection and quantification of acetrizoic acid?
A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within acetrizoic acid. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining acetrizoic acid concentrations, even within complex matrices. []
Q5: Are there any documented cases of acetrizoic acid causing adverse drug reactions?
A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to acetrizoic acid and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.